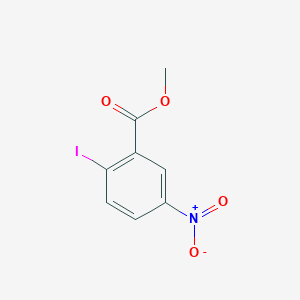

Methyl 2-iodo-5-nitrobenzoate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-iodo-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEMMZILZDRYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465224 | |

| Record name | METHYL 2-IODO-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112239-00-6 | |

| Record name | METHYL 2-IODO-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Versatile Building Block in Organic Synthesis

The utility of methyl 2-iodo-5-nitrobenzoate in organic synthesis stems from the distinct reactivity of its functional groups. The presence of both an iodine atom and a nitro group on the aromatic ring makes it a highly versatile precursor for constructing a wide array of organic molecules, including pharmaceuticals, agrochemicals, and complex heterocyclic systems. cymitquimica.comnus.edu.sg

The iodine atom at the 2-position and the electron-withdrawing nitro group at the 5-position work in concert to influence the molecule's reactivity. cymitquimica.com The nitro group activates the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. Simultaneously, the iodo group is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for sequential and site-selective modifications.

Research has demonstrated its application in several key synthetic transformations:

Cross-Coupling Reactions: The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in reactions such as the Suzuki-Miyaura, Sonogashira, and Castro-Stephens couplings. nus.edu.sg For instance, Sonogashira couplings of this compound with various alkynes have been employed to synthesize 2-alkynyl-3-nitrobenzoate esters, which are precursors to other complex molecules. nus.edu.sg

Synthesis of Heterocyclic Compounds: This compound is a key starting material for building heterocyclic frameworks. A notable example is the synthesis of 5-nitroisocoumarins. nus.edu.sg Through a tandem Castro-Stephens coupling and a subsequent copper-catalyzed 6-endo-dig cyclization, this compound can be converted into various substituted isocoumarin (B1212949) derivatives, which are investigated for their potential as enzyme inhibitors. nus.edu.sg

Position Within the Landscape of Substituted Benzoic Acid Derivatives

Methyl 2-iodo-5-nitrobenzoate belongs to the broad class of substituted benzoic acid derivatives. This family of compounds is fundamental to medicinal chemistry and materials science, serving as essential building blocks for a vast range of functional molecules. mdpi.compreprints.orgresearchgate.net Derivatives of benzoic acid are found in numerous pharmaceutical agents, including diuretics, analgesics, and anticancer drugs, as well as in agrochemicals and dyes. mdpi.comresearchgate.net

The specific nature and position of the substituents on the benzoic acid scaffold determine the compound's physical, chemical, and biological properties. mdpi.com The presence of halogen and nitro groups, as in this compound, confers a distinct reactivity profile compared to other derivatives.

Influence of Substituents: The electron-withdrawing nature of the nitro group significantly impacts the reactivity of the aromatic ring. cymitquimica.com The iodine atom, due to its size and polarizability, is generally more reactive in oxidative addition steps of cross-coupling cycles than lighter halogens like bromine or chlorine. This enhanced reactivity makes iodinated derivatives like this compound preferred substrates in many synthetic applications where milder reaction conditions or faster reaction rates are desired.

The strategic placement of the iodo and nitro groups ortho and meta to the methyl ester, respectively, provides a unique platform for creating highly functionalized and sterically complex molecules, positioning it as a specialized and valuable member of the substituted benzoic acid family.

Overview of Research Trajectories for Iodinated and Nitrated Aromatic Systems

Precursor Synthesis and Functionalization Pathways

The construction of the this compound molecule typically begins with a substituted benzoic acid derivative, which then undergoes sequential nitration and iodination reactions. The order of these functionalization steps is a critical consideration to ensure the correct placement of the substituents on the aromatic ring.

Regioselective Nitration of Aromatic Precursors

The introduction of a nitro group onto the aromatic ring is a fundamental step in the synthesis. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the precursor molecule.

In the synthesis of related compounds, the nitration of 2-methylbenzoic acid is a common starting point. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The interplay of these directing effects can lead to a mixture of isomers. For instance, the nitration of m-toluic acid has been reported to yield byproducts, highlighting the challenge of achieving high regioselectivity. google.com In the case of 2-methylbenzoic acid, the carboxylic acid's meta-directing influence favors nitration at the 3-position.

A combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the most common nitrating agent. savemyexams.com Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. quora.com

The reaction temperature is a critical parameter that must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts. savemyexams.com Typically, the reaction is carried out at low temperatures, often between 0 and 5°C, using an ice bath. savemyexams.com Maintaining a low temperature throughout the addition of the nitrating mixture is crucial for maximizing the yield of the desired mononitrated product. savemyexams.com After the addition is complete, the reaction mixture may be allowed to stand at room temperature for a period to ensure the reaction goes to completion. savemyexams.com

The choice of reagents and their ratios is also important. While the classic HNO₃/H₂SO₄ system is widely used, other nitrating systems have been explored to improve regioselectivity and yield under milder conditions. researchgate.netorgchemres.org For example, urea (B33335) nitrate (B79036) (UN) and nitrourea (B1361781) (NU) have been shown to convert deactivated aromatic compounds to their corresponding nitrated derivatives with high yield and regioselectivity under mild conditions. researchgate.net

Table 1: Representative Conditions for the Nitration of Benzoic Acid Derivatives

| Precursor | Nitrating Agent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methylbenzoic acid | HNO₃ (1.2 equiv) in H₂SO₄ | 0–5°C | 2–3 hours | 85–90% | |

| Methyl benzoate (B1203000) | HNO₃/H₂SO₄ | < 6°C | 15 min addition, 15 min standing | Not specified | savemyexams.com |

| m-Toluic acid | Fuming nitric acid | -10°C | 1 hour | 50% | google.com |

Introduction of the Iodine Moiety

The introduction of the iodine atom onto the nitro-substituted aromatic ring is the next key transformation. The deactivating nature of the nitro group makes the aromatic ring less susceptible to electrophilic attack, often necessitating harsher reaction conditions or alternative synthetic strategies. smolecule.com

Direct iodination of nitroaromatic compounds can be challenging due to the electron-withdrawing nature of the nitro group. smolecule.com This deactivation of the aromatic ring requires the use of a potent electrophilic iodine source. Molecular iodine (I₂) itself is a weak electrophile, so it is typically used in conjunction with an oxidizing agent to generate a more reactive iodinating species. scielo.br

Common oxidizing agents include periodic acid (HIO₃ or H₅IO₆), sodium periodate (B1199274) (NaIO₄), and nitric acid. researchgate.net These oxidants convert iodine to a more electrophilic species, such as the iodonium (B1229267) ion (I⁺), which can then attack the deactivated aromatic ring. The reaction is often carried out in the presence of a strong acid like sulfuric acid, which further activates the iodinating agent. researchgate.net For instance, the iodination of deactivated arenes can be achieved using I₂ with aryl iodine(III) oxidants in the presence of catalytic H₂SO₄. nih.gov

Alternative direct iodination methods utilize reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst or iodine monochloride (ICl). scielo.br The use of ICl in acetic acid under reflux has been employed for the iodination of 3-nitro-2-methylbenzoic acid, highlighting the need for elevated temperatures to overcome the deactivating effect of the nitro group.

An alternative and often more regioselective method for introducing iodine is through a diazotization-iodination sequence, commonly known as the Sandmeyer reaction. smolecule.comchemicalbook.com This multi-step process involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by an iodide ion.

The process begins with the diazotization of an appropriate aminonitrobenzoic acid precursor. This is typically achieved by treating the amine with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (usually 0-5°C). chemicalbook.com The resulting diazonium salt is often unstable and is used immediately in the next step.

The diazonium group is an excellent leaving group and can be readily displaced by a variety of nucleophiles. In the context of iodination, a solution of potassium iodide (KI) is added to the diazonium salt solution. chemicalbook.com The iodide ion attacks the carbon atom of the C-N bond, leading to the liberation of nitrogen gas and the formation of the corresponding aryl iodide. ijcce.ac.ir This method offers the advantage of introducing the iodine atom at a specific position, as determined by the location of the amino group on the starting material. One-pot methods for diazotization-iodination have been developed using reagents like silica (B1680970) sulfuric acid, which can simplify the procedure and avoid harsh acidic conditions. thieme-connect.de

Table 2: Comparison of Iodination Strategies

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Iodination | I₂, Oxidant (e.g., HIO₃, NaIO₄) | Acidic medium, often elevated temperatures | One-step process | Can be challenging for deactivated rings, may lack regioselectivity |

| Diazotization-Iodination | Aromatic amine, NaNO₂, Acid, KI | Low temperature for diazotization, then heating | High regioselectivity, versatile | Multi-step process, diazonium salts can be unstable |

Iodination of Related Benzoic Acid Derivatives (e.g., 2-iodobenzoic acid)

The introduction of an iodine atom onto a benzoic acid scaffold is a critical step in forming precursors for this compound. Various methods exist, primarily involving either direct C-H iodination or the transformation of an amino group via a diazotization-iodination sequence.

One of the most established routes is the Sandmeyer-type reaction, which utilizes an aminobenzoic acid as the starting material. For instance, in a reaction analogous to the synthesis of the target compound's backbone, 2-amino-5-methylbenzoic acid can be converted to 2-iodo-5-methylbenzoic acid. chemicalbook.com This process involves the diazotization of the amino group using sodium nitrite in an acidic medium at low temperatures (0 °C), followed by the introduction of potassium iodide to replace the diazonium group with iodine. chemicalbook.com A similar strategy is employed for the synthesis of 2-iodo-3-nitrobenzoic acid, which starts from 3-nitroanthranilic acid (2-amino-3-nitrobenzoic acid).

Direct iodination of benzoic acids represents a more atom-economical approach. Modern methods have been developed for the ortho-selective C-H activation and iodination of benzoic acids using transition metal catalysts. One such protocol employs an iridium catalyst under mild, additive-free conditions to achieve high yields of ortho-iodinated products. acs.org Another approach involves the reaction of 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent like hydrogen peroxide. google.com This method provides a direct route to 2-amino-5-iodobenzoic acid, a closely related and valuable intermediate. google.com

The table below summarizes key iodination methods for benzoic acid derivatives.

Table 1: Selected Iodination Methodologies for Benzoic Acid Derivatives

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| 2-Amino-5-methylbenzoic acid | 1. NaNO₂, conc. HCl, 0 °C 2. KI | 2-Iodo-5-methylbenzoic acid | Classic diazotization-iodination (Sandmeyer) reaction. chemicalbook.com |

| 2-Aminobenzoic acid | I₂, H₂O₂ (oxidant), Acetic Acid | 2-Amino-5-iodobenzoic acid | Direct iodination using an oxidizing agent to generate the electrophilic iodine species. google.com |

| Benzoic Acids | Ir(III) complex (catalyst), N-Iodosuccinimide (NIS) | ortho-Iodobenzoic Acids | Catalytic C-H activation for selective ortho-iodination under mild conditions. acs.org |

Esterification Protocols for Methyl Ester Formation

The conversion of the carboxylic acid group of 2-iodo-5-nitrobenzoic acid into a methyl ester is a fundamental transformation. Several protocols are available, ranging from classic acid-catalyzed methods to more modern approaches using solid catalysts or alternative activating agents.

The most common industrial and laboratory method is Fischer esterification. This involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heating the mixture to drive the reaction toward completion. google.comrsc.org The reaction is an equilibrium process, and removal of water or use of excess alcohol shifts the equilibrium to favor ester formation. google.com

For substrates that may be sensitive to strong acids or high temperatures, alternative methods are employed. One such method involves the use of thionyl chloride to convert the carboxylic acid into a more reactive acyl chloride intermediate. This intermediate then readily reacts with methanol to form the methyl ester, often at lower temperatures. nih.gov This procedure was successfully used to synthesize 2-methyl-5-nitrobenzoic acid methyl ester. nih.gov

Recent research has focused on developing more environmentally benign esterification processes. The use of reusable solid acid catalysts, such as those based on zirconium and titanium, has been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.com These catalysts offer advantages such as easier separation from the reaction mixture and reduced corrosive waste. mdpi.com

Table 2: Comparison of Esterification Protocols for Benzoic Acids

| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (conc.) | Reflux | Low cost, simple procedure. google.comrsc.org | Requires strong acid, equilibrium-limited, often requires high temperatures. google.com |

| Acyl Chloride Formation | 1. Thionyl Chloride (SOCl₂) 2. Methanol | 0 °C to reflux | High yield, irreversible, milder conditions for the esterification step. nih.gov | Generates corrosive HCl and SO₂ byproducts. |

| Solid Acid Catalysis | Methanol, Zr/Ti solid acid | Varies | Reusable catalyst, environmentally friendlier, easy separation. mdpi.com | Catalyst may have lower activity than homogeneous acids. |

Development of Green and Sustainable Synthetic Routes

The synthesis of nitroaromatic compounds like this compound traditionally involves nitration with mixed nitric and sulfuric acids and the use of potentially hazardous reagents, motivating the development of greener alternatives. nih.gov Sustainable chemistry principles focus on improving reaction efficiency, reducing waste, and using less toxic and renewable materials. rsc.org

In the context of esterification, a key step in the synthesis, the replacement of corrosive mineral acids like H₂SO₄ with reusable solid acid catalysts represents a significant green advancement. mdpi.com Zirconia-based solid acids, for example, have demonstrated high catalytic activity in the esterification of benzoic acids and can be easily recovered and reused, minimizing waste. mdpi.com

For the nitration step, while the classic mixed-acid method is prevalent, research into cleaner alternatives is ongoing. The use of heterogeneous catalysts for aromatic nitration can offer higher selectivity and easier workup, reducing the production of acidic waste streams. acs.org

Microwave-assisted organic synthesis is another green chemistry tool that can be applied. It often leads to dramatically reduced reaction times, increased yields, and lower energy consumption compared to conventional heating. nih.gov Developing a microwave-based protocol for the synthesis of this compound could be a viable green route. nih.gov Furthermore, the use of safer and more environmentally benign solvents is a core tenet of green chemistry. Replacing traditional volatile organic solvents with water or ionic liquids, where feasible, can significantly reduce the environmental impact of a synthetic process. nih.govresearchgate.net

Control of Regioselectivity in Multi-Step Syntheses

The synthesis of a polysubstituted aromatic compound like this compound requires precise control over the placement of each functional group on the benzene (B151609) ring, a concept known as regioselectivity. The outcome of electrophilic aromatic substitution (EAS) reactions is governed by the electronic and steric effects of the substituents already present on the ring. numberanalytics.comstudysmarter.co.uk

In the case of this compound, the substituents are an iodo group, a nitro group, and a methyl ester group. The directing effects of these groups are crucial:

Iodo group (-I): An ortho-, para-director and a deactivator.

Nitro group (-NO₂): A meta-director and a strong deactivator.

Ester group (-COOCH₃): A meta-director and a deactivator.

The final substitution pattern is achieved by a carefully planned sequence of reactions. For example, attempting to nitrate methyl 2-iodobenzoate (B1229623) would be challenging. The iodo group directs ortho/para, while the ester group directs meta. The positions meta to the ester are also the positions ortho/para to the iodo group, leading to potential mixture of products, with steric hindrance also playing a role.

A more logical synthetic strategy involves introducing the substituents in an order that ensures the desired regiochemistry. A plausible route could start with a precursor where the directing groups guide the incoming substituent to the correct position. For instance, starting with 3-nitrobenzoic acid, esterification followed by iodination would likely be unselective. However, starting with 2-aminobenzoic acid, iodination can be directed to the 5-position, followed by nitration and esterification, or another permutation. google.com The synthesis of 2-iodo-5-nitrobenzoic acid has been achieved via established literature procedures, indicating that a regiocontrolled route is known. rsc.org

The "ortho effect" can also be a significant factor, where a substituent ortho to a group can influence its reactivity through steric hindrance, potentially altering expected outcomes. wikipedia.org In some cases, specialized directing groups may be employed to override the natural directing effects of substituents and achieve otherwise inaccessible substitution patterns. acs.org

Advanced Purification and Isolation Techniques for High Purity

Achieving high purity of the final product, this compound, is essential for its use in further research or as a synthetic intermediate. This requires effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts.

Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For compounds related to this compound, solvent systems such as ethanol/water or hexane (B92381)/chloroform have been successfully used for recrystallization. chemicalbook.com

Chromatography , particularly silica gel column chromatography, is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase. This method is highly effective for separating isomers and other closely related impurities. The crude product is dissolved in a minimal amount of solvent and applied to the top of a silica gel column, and a solvent system (eluent), such as a hexane/ethyl acetate (B1210297) mixture, is passed through the column to separate the components. chemicalbook.comrsc.org

For volatile compounds, sublimation can be an effective purification method. This process involves heating the solid until it turns directly into a vapor, which is then cooled and collected as a purified solid, leaving non-volatile impurities behind. google.com Distillation, especially extractive distillation, can be used for liquid esters like methyl benzoate, but is less applicable to solid compounds like the title compound. researchgate.net

The success of any purification is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis to verify the structure and assess the purity of the isolated this compound.

Role as a Key Intermediate in Complex Organic Transformations

The strategic placement of the iodo, nitro, and methyl ester groups on the aromatic ring makes this compound a pivotal building block in the synthesis of a variety of complex organic molecules. Its derivatives have found applications in the development of biologically active compounds. The compound's utility stems from the ability to selectively transform each of its functional groups. For instance, the nitro group can be reduced to an amine, the ester can be hydrolyzed to a carboxylic acid, and the iodine atom can be replaced through substitution or participate in cross-coupling reactions. This multi-functionality allows for the construction of intricate molecular architectures. For example, it has been used as a precursor in the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent iodine-based electrophilic trifluoromethylating reagent. researchgate.net

Aromatic Substitution Reactions of the Benzene Ring

The presence of the strongly electron-withdrawing nitro group at the 5-position significantly activates the benzene ring for nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the iodide ion, a good leaving group, by various nucleophiles. vulcanchem.com The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the iodine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in The negative charge of this complex is delocalized, particularly by the nitro group, which stabilizes the intermediate and drives the reaction forward. The subsequent elimination of the iodide ion restores the aromaticity of the ring.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| Azide (B81097) | Sodium azide (NaN₃) | DMF | 80 | 5-azido-2-methyl-3-nitrobenzoate | 78 |

| Cyano | Copper(I) cyanide (CuCN) | NMP | 120 | 5-cyano-2-methyl-3-nitrobenzoate | 65 |

Data sourced from a study on a structurally similar compound, Methyl 5-iodo-2-methyl-3-nitrobenzoate.

In contrast to nucleophilic substitution, the benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). Both the nitro group and the methyl ester are electron-withdrawing groups, which reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. ma.eduaiinmr.com The directing effects of the substituents are also a key consideration. The methyl ester is a meta-director, while the nitro group is also a meta-director. The iodine atom is an ortho, para-director, but its deactivating effect is significant. In a typical nitration reaction of methyl benzoate, the incoming nitro group is directed to the meta position. ma.eduaiinmr.com For this compound, any further electrophilic substitution would be highly disfavored due to the cumulative deactivating effects of the existing substituents.

Cross-Coupling Chemistry Involving the Aryl Iodide Functionality

The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these reactions due to the lower C-I bond dissociation energy.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. fishersci.es While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided search results, the general principles suggest its viability as a substrate. The reactivity of aryl iodides in Suzuki-Miyaura couplings is well-established. tandfonline.com The reaction would involve the coupling of this compound with a suitable boronic acid or boronic ester to introduce a new aryl or vinyl substituent at the 2-position of the benzene ring.

A general representation of the Suzuki-Miyaura coupling is shown below:

Where R is an aryl or vinyl group and Ar represents the 5-nitrobenzoate scaffold.

The reaction typically requires a palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate or cesium carbonate. fishersci.es

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org this compound can serve as the aryl halide component in this reaction. For instance, the coupling of methyl 2-iodo-3-nitrobenzoate with phenylacetylene (B144264) has been reported to yield methyl 3-nitro-2-phenylethynylbenzoate. sciforum.net This suggests that a similar reaction with this compound would proceed to introduce an alkynyl group at the 2-position.

Table 2: Representative Sonogashira Coupling Reaction

| Aryl Halide | Alkyne | Catalyst System | Product |

| Methyl 2-iodo-3-nitrobenzoate | Phenylacetylene | Pd catalyst | Methyl 3-nitro-2-phenylethynylbenzoate |

Data adapted from a study on a related isomer. sciforum.net

The reaction mechanism of the Sonogashira coupling involves a catalytic cycle for both palladium and copper. The palladium cycle includes oxidative addition of the aryl iodide, while the copper cycle involves the formation of a copper(I) acetylide intermediate. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed. researchgate.net

Ullmann Coupling and Copper-Catalyzed Reactions

This compound possesses functional groups that make it a suitable substrate for copper-catalyzed reactions, most notably the Ullmann coupling. The Ullmann reaction is a classic method for forming carbon-carbon or carbon-heteroatom bonds, traditionally involving the coupling of aryl halides in the presence of copper at elevated temperatures. scribd.com The carbon-iodine bond in this compound is activated towards such transformations by the electron-withdrawing nitro group on the aromatic ring.

While specific studies detailing the Ullmann homocoupling of this compound are not prevalent, the reactivity of its close analog, Ethyl 2-iodo-5-nitrobenzoate, in Ullmann couplings has been noted. These reactions typically involve the formation of biaryl compounds. The general mechanism involves the oxidative addition of the aryl iodide to a copper(I) species, followed by further steps leading to the formation of the new aryl-aryl bond. scribd.com

Beyond traditional Ullmann homocoupling, the aryl iodide moiety is reactive in various other copper-catalyzed cross-coupling reactions. These include C-N coupling for the synthesis of arylamines and N-heterocycles, which are crucial transformations in medicinal chemistry. mdpi.com The use of ligands, such as phenanthroline or amino acids, can facilitate these reactions, often allowing for milder conditions. mdpi.comrsc.org

Reduction Chemistry of the Nitro and Iodine Moieties

The presence of two reducible functional groups, the nitro group and the aryl iodine bond, imparts a rich reduction chemistry to this compound. The selective reduction of one group in the presence of the other is a key challenge and a testament to the compound's synthetic versatility.

Electrochemical Reduction Pathways and Intermediates

Cyclic voltammetry studies provide significant insight into the electrochemical behavior of this compound. These experiments help to distinguish the reduction potentials of the different functional groups within the molecule.

In electrochemical studies, the reduction of the nitro group in compounds like this compound occurs at more negative potentials compared to the reduction of the aryl iodine bond. beilstein-journals.orgresearchgate.net In experiments involving related hypervalent iodine compounds, the addition of this compound helped to identify the reduction waves. The waves appearing at potentials of -1.7 V and -1.8 V (vs. Ag/Ag⁺) were attributed to the reduction of the nitro group and/or further reduction of iodine. beilstein-journals.orgresearchgate.net This multi-step reduction is characteristic of nitroarenes, which can proceed through nitroso and hydroxylamine (B1172632) intermediates to the final amine product.

The carbon-iodine bond is the more easily reduced moiety under electrochemical conditions. In comparative cyclic voltammetry experiments, the first reduction wave observed was unambiguously identified as corresponding to the reduction of the iodine bond. beilstein-journals.orgresearchgate.netresearchgate.net For a related compound, this initial reduction occurred at a cathodic peak potential of approximately -1.2 V. beilstein-journals.orgresearchgate.netresearchgate.net This initial electrochemical event signifies the cleavage of the C-I bond, a critical step that can be harnessed in electro-synthetic methodologies.

| Functional Group | Observed Process | Approximate Cathodic Peak Potential (Epc vs. Ag/Ag⁺) |

|---|---|---|

| Aryl Iodine | Initial Reduction (C-I Bond Cleavage) | ~ -1.2 V |

| Nitro Group | Subsequent Reduction | ~ -1.7 V to -1.8 V |

Catalytic Hydrogenation Studies

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups to primary amines. The ethyl ester analog, Ethyl 2-iodo-5-nitrobenzoate, is known to undergo this transformation. The reaction is typically performed using hydrogen gas (H₂) and a heterogeneous catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol. This method is highly efficient for the selective reduction of the nitro group while often leaving the aryl halide bond intact, yielding methyl 5-amino-2-iodobenzoate. This selective reduction is crucial for subsequent functionalization of the molecule at either the amine or the iodo position.

| Substrate Type | Reagents | Catalyst | Product Type |

|---|---|---|---|

| Aryl nitro-iodide | H₂ (gas) | Pd/C | Aryl amino-iodide |

Cyclization Reactions and Heterocyclic Compound Synthesis

This compound is a valuable precursor for the synthesis of heterocyclic compounds, primarily through reactions that functionalize the carbon-iodine bond, followed by an intramolecular cyclization.

One prominent pathway involves a Sonogashira coupling reaction. Studies on the isomeric methyl 2-iodo-3-nitrobenzoate demonstrate that it can be coupled with terminal alkynes, such as phenylacetylene, to produce methyl 2-alkynyl-3-nitrobenzoate esters. nus.edu.sg These intermediates can then undergo electrophile-driven cyclization to form isocoumarin (B1212949) ring systems. The presence and position of the electron-withdrawing nitro group play a critical role in directing the regioselectivity of the cyclization, favoring a 6-endo mode of ring closure. nus.edu.sg While this specific pathway has been detailed for the 3-nitro isomer, the underlying principles of Sonogashira coupling followed by cyclization are directly applicable to the 5-nitro isomer for accessing different classes of substituted heterocycles.

Similarly, the related 2-iodo-3-nitrobenzoic acid undergoes tandem Castro-Stephens coupling and in-situ copper-catalyzed cyclization with arylalkynes to directly afford 3-aryl-5-nitroisocoumarins. nus.edu.sg This highlights the general utility of the 2-iodo-nitrobenzoate scaffold in building complex heterocyclic frameworks.

Intramolecular Cyclization Pathways (e.g., Isocoumarin Synthesis)

This compound serves as a key starting material in the synthesis of complex heterocyclic structures, most notably 5-nitroisocoumarins. The general synthetic strategy involves an initial palladium-catalyzed Sonogashira or copper-catalyzed Castro-Stephens coupling of the iodoarene with a terminal alkyne. This step forms a crucial intermediate, a methyl 2-alkynyl-5-nitrobenzoate. Subsequent intramolecular cyclization of this intermediate yields the desired isocoumarin ring system.

However, the cyclization of these intermediates is not always spontaneous and is highly dependent on the reaction conditions and the nature of the substituent groups. Research has shown that under certain conditions, the ester group of a 2-alkynylbenzoate intermediate may not be sufficiently reactive to participate in the ring-closure step. For example, in a study utilizing ultrasound in PEG 400 as a solvent, the reaction of 2-iodo-5-nitrobenzoic acid with phenylacetylene yielded the uncyclized 5-nitro-2-(phenylethynyl)benzoic acid aurigeneservices.com. Similarly, when methyl 2-iodobenzoate was used instead of the free acid, the reaction stopped at the formation of the o-alkynyl benzoate ester, which failed to cyclize aurigeneservices.com.

Despite these challenges, successful cyclizations have been achieved using specific catalysts. For instance, after Sonogashira coupling of methyl 2-iodo-3-nitrobenzoate with phenylacetylene, the resulting methyl 3-nitro-2-phenylethynylbenzoate intermediate can be cyclized using mercury(II) sulfate (B86663) under acidic conditions. This reaction proceeds via a 6-endo cyclization to afford 5-nitro-3-phenylisocoumarin in nearly quantitative yield nus.edu.sg. This highlights the necessity of an electrophilic promoter to activate the alkyne for the intramolecular attack by the ester carbonyl.

The following table summarizes findings related to the cyclization of nitro-substituted 2-iodobenzoate derivatives for the synthesis of isocoumarins.

| Starting Material | Alkyne | Key Reagents/Conditions | Product | Outcome/Yield | Citation |

|---|---|---|---|---|---|

| Methyl 2-iodo-3-nitrobenzoate | Phenylacetylene | 1. Pd-catalyzed Sonogashira coupling 2. HgSO₄, H₂SO₄ | 5-Nitro-3-phenylisocoumarin | Almost quantitative yield for cyclization step | nus.edu.sg |

| 2-Iodo-3-nitrobenzoic acid | Arylacetylene | CuI (in situ coupling and cyclization) | 3-Aryl-5-nitroisocoumarins | Successful tandem reaction | nus.edu.sg |

| 2-Iodo-5-nitrobenzoic acid | Phenylacetylene | CuI, K₂CO₃, PEG 400, Ultrasound | 5-Nitro-2-(phenylethynyl)benzoic acid | Product did not cyclize to the isocoumarin | aurigeneservices.com |

Influence of Substituent Effects on Ring-Closure Modes (e.g., 5-exo vs. 6-endo cyclizations)

The intramolecular cyclization of 2-alkynylbenzoate intermediates can theoretically proceed through two different regioselective pathways: a 5-exo-dig cyclization to yield a five-membered phthalide (B148349) ring, or a 6-endo-dig cyclization to form a six-membered isocoumarin ring. According to Baldwin's rules for ring closure, both pathways are generally considered favorable nus.edu.sg. The final outcome is therefore highly sensitive to electronic and steric factors, particularly the substituents on the aromatic ring.

The nitro group on the benzoate ring exerts a profound influence on the regioselectivity of this cyclization. The strong electron-withdrawing nature of the nitro group polarizes the alkyne system and directs the reaction almost exclusively towards the 6-endo-dig pathway, resulting in the formation of isocoumarins. nus.edu.sg This is in stark contrast to analogous 2-iodobenzoate esters that lack the nitro substituent, which often favor or exclusively yield the 5-exo cyclization product nus.edu.sg.

For example, studies have shown that while methyl 2-ethynylbenzoate undergoes 5-exo-dig cyclization, the presence of a nitro group, as in methyl 3-nitro-2-phenylethynylbenzoate, promotes a clean 6-endo cyclization nus.edu.sg. This directing effect of the nitro group is consistent even when different electrophiles are used to initiate the cyclization. Electrophile-driven cyclizations of methyl 3-nitro-2-phenylethynylbenzoate with reagents like phenylselenyl chloride (PhSeCl) or iodine monochloride (ICl) also yield the 6-endo products, specifically 5-nitro-3-phenyl-4-phenylselenylisocoumarin and the corresponding 4-iodoisocoumarin, respectively nus.edu.sg. The change in electron distribution caused by the nitro group appears to be the dominant factor controlling the ring-closure mode nus.edu.sg.

Conversely, other strong electron-withdrawing groups, such as a trifluoromethyl group on the alkyne terminus, can negatively impact the regioselectivity, leading to mixtures of both 5-exo and 6-endo products unimi.it. This suggests a unique and powerful directing effect specific to the nitro substituent on the benzoate ring in this class of reactions.

| Substrate | Key Substituent | Predominant Cyclization Mode | Product Type | Citation |

|---|---|---|---|---|

| Methyl 3-nitro-2-phenylethynylbenzoate | Nitro group on benzoate ring | 6-endo-dig | Isocoumarin | nus.edu.sg |

| Methyl 2-ethynylbenzoate | None (H at position 5) | 5-exo-dig | Phthalide | nus.edu.sg |

| Methyl 2-(trimethylsilylethynyl)-benzoate | None (H at position 5) | 5-exo-dig | Phthalide | nus.edu.sg |

| Methyl 2-(1-propynyl)benzoate | None (H at position 5) | 6-endo-dig | Isocoumarin | nus.edu.sg |

Reactivity within Hypervalent Iodine Chemistry

Participation in Oxidative Functionalizations

Iodoarenes such as this compound are crucial precursors for the synthesis of hypervalent iodine reagents. nih.govcore.ac.uk These reagents are characterized by an iodine atom in a higher oxidation state, typically I(III) (λ³-iodanes) or I(V) (λ⁵-iodanes), which makes them potent oxidizing agents and versatile tools in modern organic synthesis. tcichemicals.com The synthesis involves the oxidation of the iodine atom of the iodoarene.

The core structure of this compound is utilized in the preparation of advanced hypervalent iodine(III) reagents. For example, its corresponding carboxylic acid, 2-iodo-5-nitrobenzoic acid, is the starting point for synthesizing 5-nitro-1-(trifluoromethyl)-3H-1λ(3),2-benziodaoxol-3-one, a powerful electrophilic trifluoromethylating agent. researchgate.netresearchgate.net The presence of the electron-withdrawing nitro group para to the iodine atom has been shown to significantly influence the properties and reactivity of the resulting hypervalent species, often dramatically increasing the rate of subsequent substitution reactions mdpi.com.

The relevance of the this compound scaffold in the study of these hypervalent species is further demonstrated through electrochemical analysis. In cyclic voltammetry experiments designed to probe the properties of 5-nitro-1-(trifluoromethyl)-3H-1λ(3),2-benziodaoxol-3-one, this compound itself was used as a control compound. Its addition to the electrochemical cell allowed researchers to unambiguously identify the reduction wave corresponding to the cleavage of the hypervalent I(III)-C bond, distinguishing it from the reduction of the nitro group researchgate.netresearchgate.net.

| Compound Analyzed | Technique | Observation | Significance | Citation |

|---|---|---|---|---|

| 5-nitro-1-(trifluoromethyl)-3H-1λ(3),2-benziodaoxol-3-one | Cyclic Voltammetry (CV) | Three quasi-reversible processes observed with cathodic peak potentials (Epc) of -1.2, -1.7, and -1.8 V. | Reveals multiple reduction events. | researchgate.netresearchgate.net |

| Mixture of the above + this compound | Cyclic Voltammetry (CV) | The first wave at Epc = -1.2 V was confirmed to be the reduction of the hypervalent bond. | This compound served as a crucial reference to identify the specific electrochemical process of the hypervalent iodine reagent. | researchgate.netresearchgate.net |

Role in Electrophilic Group-Transfer Reactions

A primary application of hypervalent iodine(III) reagents is to facilitate electrophilic group-transfer reactions. beilstein-journals.orgdiva-portal.org In these transformations, a ligand attached to the hypervalent iodine center is transferred to a suitable nucleophile. The thermodynamic driving force for this process is the reductive elimination of the iodine center, which reverts to a stable, monovalent iodoarene tcichemicals.com.

When this compound is used to construct a hypervalent iodine reagent, it becomes the stable leaving group in subsequent group-transfer reactions. The derivatives of 2-iodo-5-nitrobenzoic acid, such as benziodoxolones, are particularly effective for this purpose due to the enhanced stability conferred by the cyclic structure mdpi.com.

The aforementioned 5-nitro-1-(trifluoromethyl)-3H-1λ(3),2-benziodaoxol-3-one is a prime example. researchgate.netresearchgate.net This reagent is designed specifically for the electrophilic transfer of a trifluoromethyl (CF₃) group to a wide range of nucleophiles. The strong electron-withdrawing nitro group on the benziodoxolone backbone enhances the electrophilicity of the reagent, making it almost an order of magnitude more reactive in certain reactions compared to its non-nitrated analog researchgate.net. The reaction proceeds via the transfer of the CF₃ group, with the concomitant formation of the stable carboxylate of 2-iodo-5-nitrobenzoic acid as the byproduct. This demonstrates the integral role of the this compound framework in enabling these advanced functionalization reactions by serving as the foundation for a highly reactive reagent and acting as a superior leaving group.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

Low-resolution mass spectrometry provides the nominal molecular weight of the compound and its fragments. In the electron ionization (EI) mass spectrum of Methyl 2-iodo-5-nitrobenzoate, the molecular ion peak ([M]⁺˙) would be observed. The fragmentation pattern would likely involve the loss of characteristic neutral fragments.

Key expected fragmentation pathways include:

Loss of a methoxy (B1213986) radical (·OCH₃): leading to an [M - 31]⁺ ion.

Loss of a nitro group (·NO₂): resulting in an [M - 46]⁺ ion.

Loss of an iodine atom (·I): producing an [M - 127]⁺ ion.

Cleavage of the ester group: could lead to other characteristic fragment ions.

The relative intensities of these fragment ions provide clues about the stability of the ions and the corresponding neutral fragments, aiding in structural confirmation.

High-resolution mass spectrometry measures the m/z of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments.

For this compound, with a molecular formula of C₈H₆INO₄, HRMS can unambiguously confirm this composition by providing an experimental mass that matches the calculated theoretical mass. This is a critical step in the definitive identification of the compound.

Table 3: Calculated Exact Mass Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺˙ | [C₈H₆INO₄]⁺˙ | 306.9341 |

This high level of accuracy helps to distinguish between compounds that may have the same nominal mass but different elemental formulas.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for the identification of functional groups within a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its principal structural components: the ester group, the nitro group, and the substituted aromatic ring.

The most prominent absorption is typically the carbonyl (C=O) stretch of the ester functional group, which appears as a strong, sharp peak in the region of 1735-1750 cm⁻¹. sciencing.com The presence of the electron-withdrawing nitro group and the iodine atom on the benzene (B151609) ring can slightly shift this frequency. The C-O stretching vibrations of the ester linkage are also identifiable, typically appearing as two distinct bands in the 1300-1100 cm⁻¹ range. sciencing.com

The nitro group (-NO₂) gives rise to two characteristic and strong stretching vibrations. The asymmetric stretch is observed in the 1550-1490 cm⁻¹ range, while the symmetric stretch appears at a lower frequency, between 1355-1315 cm⁻¹. sciencing.com These bands are crucial for confirming the presence of the nitro substituent on the aromatic ring.

The aromatic ring itself produces several signals. The C=C stretching vibrations within the benzene ring are typically found around 1600 cm⁻¹ and 1475 cm⁻¹. sciencing.com The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. Furthermore, the C-H bending vibrations (out-of-plane) provide information about the substitution pattern on the ring. The specific pattern for 1,2,4-trisubstitution can be identified in the fingerprint region (below 1000 cm⁻¹). The C-I stretching vibration is expected to be found at low frequencies, typically in the 600-500 cm⁻¹ range, although it can be weak and difficult to assign definitively.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Ester C=O | Stretching | 1735-1750 | Strong |

| Aromatic C=C | Stretching | ~1600, ~1475 | Medium |

| Nitro N=O | Asymmetric Stretching | 1550-1490 | Strong |

| Nitro N=O | Symmetric Stretching | 1355-1315 | Strong |

| Ester C-O | Stretching | 1300-1100 | Strong |

| Aromatic C-I | Stretching | 600-500 | Weak-Medium |

Electrochemical Characterization

Cyclic Voltammetry (CV) is an essential electrochemical technique used to investigate the redox properties of electroactive species. For this compound, the primary electroactive moiety is the nitro group (-NO₂), which is readily reducible.

In a typical CV experiment conducted in a non-aqueous solvent with a supporting electrolyte, this compound would exhibit a characteristic irreversible reduction peak. This peak corresponds to the reduction of the nitro group. Studies on similar nitroaromatic compounds, such as methyl-2-nitrobenzoate, show an irreversible reduction at approximately -0.35 V (vs Ag/AgCl). acs.org The reduction of the nitro group on an aromatic ring is a complex, multi-electron process that typically leads to the formation of a nitro radical anion in the initial step, which can then undergo further reduction and chemical reactions. The precise potential of this reduction is influenced by the electronic environment on the aromatic ring; the presence of the electron-withdrawing ester and iodo groups is expected to facilitate the reduction process. The lack of a corresponding oxidation peak on the reverse scan indicates the irreversible nature of this reduction, where the product of the reduction is not readily oxidized back to the parent nitro compound.

| Redox Process | Expected Potential (V vs. Ag/AgCl) | Characteristics |

|---|---|---|

| Nitro Group Reduction (Ar-NO₂ → Ar-NO₂⁻) | ~ -0.3 to -0.5 | Irreversible, diffusion-controlled |

Differential Pulse Voltammetry (DPV) is a more sensitive voltammetric technique compared to CV, making it highly suitable for quantitative analysis and the determination of low concentrations of electroactive analytes. researchgate.net DPV achieves its enhanced sensitivity by superimposing potential pulses of a fixed amplitude onto a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the base potential. This method effectively minimizes the background capacitive current, resulting in a peaked-shaped voltammogram where the peak height is directly proportional to the analyte's concentration.

Given the well-defined reduction of the nitro group observed in CV, DPV can be effectively employed for the trace analysis of this compound. The technique would yield a sharp, well-defined reduction peak at a potential similar to that observed in CV. The enhanced signal-to-noise ratio in DPV allows for lower detection limits, making it a valuable tool for purity assessment or for monitoring the compound in various matrices. researchgate.net

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net It provides critical information on thermal transitions such as melting, crystallization, and decomposition.

A DSC thermogram for this compound is expected to show distinct thermal events. Initially, as the temperature increases, a sharp endothermic peak would be observed, corresponding to the melting of the crystalline solid. Following the melting, the compound is expected to remain stable over a certain temperature range. However, like many nitroaromatic compounds, it is likely to undergo exothermic decomposition at elevated temperatures. scielo.brresearchgate.net This decomposition would be visible as a large, broad exothermic peak on the DSC curve, indicating the release of a significant amount of energy. The onset temperature of this exotherm is a critical parameter for assessing the thermal stability of the compound. Thermal analysis of nitrobenzoic acid isomers has shown that they exhibit significant exothermic decomposition behavior. scielo.brresearchgate.net

| Thermal Event | Expected Temperature Range | Type of Transition |

|---|---|---|

| Melting Point | Specific to compound purity | Endothermic |

| Decomposition | Elevated temperature | Exothermic |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring its synthesis or subsequent reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for analyzing this compound. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. sielc.com An acidic modifier like phosphoric acid or formic acid may be added to the mobile phase to ensure sharp, symmetrical peaks. sielc.com Detection is commonly performed using a UV detector, as the aromatic ring and nitro group provide strong chromophores, allowing for sensitive detection at wavelengths around 254 nm. This method can effectively separate the main compound from starting materials, by-products, and degradation products.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile/Water gradient or isocratic |

| Detector | UV at ~254 nm |

| Flow Rate | ~1.0 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS): For assessing volatile impurities or for purity analysis where the compound is thermally stable, Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS), is a powerful tool. A non-polar or medium-polarity capillary column, such as one with a 100% dimethylpolysiloxane or a 5% phenyl-substituted stationary phase, is suitable for separation. amazonaws.com The sample, dissolved in a volatile organic solvent, is injected into the heated inlet where it is vaporized. The separation occurs based on the analytes' boiling points and interactions with the stationary phase. The mass spectrometer serves as a highly specific and sensitive detector, providing mass information that can confirm the identity of the target compound and help identify unknown impurities based on their fragmentation patterns. amazonaws.com

| Parameter | Typical Condition |

|---|---|

| Column | SPB-1 (100% dimethylpolysiloxane) or similar (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature ramp (e.g., 180°C to 220°C) |

| Detector | Mass Spectrometer (MS) with Electron Impact (EI) ionization |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is an essential technique for monitoring the progress of chemical reactions and for the preliminary assessment of the purity of "this compound". This method relies on the differential partitioning of the compound between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase.

Detailed research findings indicate that a non-polar stationary phase, such as silica gel, is effective for the analysis of nitrobenzoate derivatives. The choice of the mobile phase is critical for achieving good separation. For compounds of similar polarity, mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297) or ether are commonly employed. The separation is based on the principle that more polar compounds will have a stronger interaction with the stationary phase and thus will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

For the analysis of "this compound," a suitable mobile phase can be inferred from systems used for analogous compounds. For instance, a mixture of hexane and ethyl acetate in an 8:2 ratio has been successfully used for the TLC analysis of methyl 3-nitrobenzoate, yielding an Rf value of approximately 0.35. scribd.com Given the structural similarities, a similar solvent system is expected to be effective for "this compound." The presence of the iodine atom may slightly alter the polarity, and therefore, the Rf value.

Visualization of the compound on the TLC plate is typically achieved under UV light at 254 nm, where the aromatic ring and nitro group allow for quenching of the fluorescent indicator on the plate, appearing as a dark spot.

Table 1: Representative TLC Parameters for the Analysis of Methyl Benzoate (B1203000) Derivatives

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (8:2, v/v) |

| Analyte | Methyl 3-nitrobenzoate (analogous compound) |

| Rf Value | ~ 0.35 |

| Detection | UV light at 254 nm |

Note: The data presented in this table is based on methods developed for structurally similar compounds and serves as a representative example. Actual Rf values for "this compound" may vary and should be determined experimentally.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of "this compound." Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of aromatic compounds with moderate polarity.

In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier such as acetonitrile or methanol. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds will have a stronger interaction with the stationary phase, leading to longer retention times.

For the analysis of compounds structurally related to "this compound," such as other nitro- and iodo-substituted aromatic compounds, C18 columns have been shown to provide excellent separation. A mobile phase composed of acetonitrile and water, often with the addition of a small amount of acid like phosphoric acid or formic acid to improve peak shape and reproducibility, is generally effective. sielc.comsielc.comsigmaaldrich.com

The retention time of "this compound" will depend on the specific conditions of the analysis, including the exact composition of the mobile phase, the flow rate, the column temperature, and the specific characteristics of the stationary phase. The presence of both an iodo and a nitro group on the benzene ring will influence its retention behavior. The iodine atom, being large and polarizable, will contribute to the hydrophobicity of the molecule, likely resulting in a significant retention time on a C18 column. Detection is typically performed using a UV detector, as the nitroaromatic chromophore absorbs strongly in the UV region.

Table 2: Illustrative HPLC Conditions for the Analysis of Related Aromatic Compounds

| Parameter | Value |

| Stationary Phase | C18 (Octadecyl-bonded silica), 5 µm particle size |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid |

| Mode | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at 254 nm |

| Expected Analyte Behavior | "this compound" is expected to have a well-resolved peak with a retention time influenced by the acetonitrile/water ratio. |

Note: The conditions outlined in this table are representative examples based on methodologies for analogous compounds and are intended to guide method development. The optimal conditions for the analysis of "this compound" must be determined through experimental validation.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of Methyl 2-iodo-5-nitrobenzoate. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed calculations can generate an electrostatic potential map, which visually represents the electron-rich and electron-poor regions of the molecule. For this compound, such a map would show high electron density around the oxygen atoms of the nitro and ester groups, and a lower electron density (or even a partial positive charge) on the aromatic ring's carbon atoms, especially those influenced by the strong electron-withdrawing substituents.

Furthermore, Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the LUMO indicates the molecule's ability to accept electrons, making it a target for nucleophiles. The significant electron-withdrawing power of the nitro and iodo groups lowers the energy of the LUMO, rendering the aromatic ring susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and electronic excitation properties. Quantum chemical calculations can provide quantitative predictions for these parameters, which are invaluable for anticipating the compound's role in chemical reactions. icm.edu.pl

| Computational Parameter | Predicted Value/Outcome | Significance |

| HOMO Energy | Lowered due to EWGs | Indicates reduced nucleophilicity of the ring |

| LUMO Energy | Significantly lowered | Predicts high susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests kinetic stability but potential for electronic transitions |

| Electrostatic Potential | Negative potential on O atoms; Positive potential on ring C atoms | Identifies sites for electrophilic and nucleophilic interactions |

Molecular Dynamics Simulations to Understand Conformation and Interactions

While quantum mechanics provides a static picture of the electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual window into molecular behavior at the atomic scale.

For this compound, MD simulations can explore its conformational landscape. Key areas of flexibility include the rotation around the C-C bond connecting the ester group to the ring and the C-O bond within the ester. Simulations can reveal the most stable (lowest energy) conformations and the energy barriers between different rotational states. This is crucial for understanding how the molecule might orient itself when interacting with other molecules, such as in a solvent or at the active site of an enzyme. researchgate.net

A common analysis in MD is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time from a reference structure. A stable RMSD value during a simulation suggests that the molecule has reached a stable conformational equilibrium. nih.gov Such simulations can also model interactions with solvent molecules, providing insight into solvation dynamics and how the solvent influences the molecule's shape and reactivity. mdpi.com

| Simulation Parameter | Purpose | Expected Insight for this compound |

| Force Field | Defines interatomic potentials | Describes the energetic landscape of the molecule |

| Solvent Model | Simulates aqueous or organic environment | Reveals how solvent molecules interact with and stabilize the compound |

| Simulation Time | Duration of the dynamic study (e.g., 100 ns) | Ensures adequate sampling of conformational space |

| Analysis Metric (e.g., RMSD) | Quantifies conformational stability | Determines if the molecule maintains a stable structure over time nih.gov |

Analysis of Electronic Effects and Inductive/Resonance Contributions

The reactivity and properties of this compound are governed by the combined electronic effects of its substituents. These effects are broadly categorized as inductive and resonance effects.

Nitro Group (-NO₂): This is a powerful electron-withdrawing group. It withdraws electron density through the sigma bonds (inductive effect) due to the high electronegativity of nitrogen and oxygen. libretexts.org It also strongly withdraws electrons through the pi system (resonance effect), delocalizing the ring's electrons onto the oxygen atoms. minia.edu.eg This effect is most pronounced at the ortho and para positions, leaving the meta position relatively less electron-deficient.

Iodo Group (-I): The iodine atom is electronegative and withdraws electron density via the inductive effect, deactivating the ring. msu.edu However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring through resonance, a +R effect. For halogens, the inductive (-I) effect is generally stronger than the resonance (+R) effect, resulting in a net deactivation of the ring towards electrophilic attack. libretexts.org

Methyl Ester Group (-COOCH₃): This group is also electron-withdrawing. The carbonyl carbon is electron-poor due to the attached oxygen atoms and withdraws electron density from the ring through both inductive and resonance effects. wikipedia.org

The cumulative impact of these three electron-withdrawing groups makes the aromatic ring highly electron-deficient and therefore strongly deactivated towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring an excellent candidate for nucleophilic aromatic substitution, with the iodine atom being a potential leaving group.

| Substituent | Inductive Effect (-I) | Resonance Effect (R) | Net Effect on Ring Reactivity (Electrophilic Attack) |

| -NO₂ | Strong | Strong (-R) | Strong deactivation |

| -I | Moderate | Weak (+R) | Weak deactivation |

| -COOCH₃ | Moderate | Moderate (-R) | Moderate deactivation |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing chemists to elucidate detailed mechanisms. For a molecule like this compound, a likely reaction to study would be a nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the iodine atom.

Using DFT, a reaction pathway can be modeled by calculating the energies of the reactants, intermediates, transition states, and products. The SNAr mechanism is classically depicted as a two-step process involving a stable intermediate known as a Meisenheimer complex. researchgate.net However, recent computational and experimental work suggests that many SNAr reactions may in fact be concerted, proceeding through a single transition state. nih.govspringernature.com

Computational modeling can distinguish between these possibilities. By locating the transition state(s) and calculating the activation energies, the most energetically favorable pathway can be identified. For the substitution of iodine on this compound, a computational study would model the approach of a nucleophile, the formation of the C-nucleophile bond, and the breaking of the C-I bond. The calculated activation barrier would provide a theoretical prediction of the reaction rate. researchgate.netmdpi.com

| Reaction Coordinate Step | Calculated Parameter | Mechanistic Insight |

| Reactants | Relative Energy (0 kJ/mol) | Baseline for energy profile |

| Transition State (TS) | Activation Energy (e.g., ΔG‡) | Determines the kinetic feasibility and rate of the reaction |

| Meisenheimer Intermediate | Relative Energy | Determines if a stable intermediate exists (stepwise mechanism) |

| Products | Reaction Energy (ΔG_rxn) | Determines the thermodynamic favorability of the reaction |

Spectroscopic Data Prediction and Validation

Computational chemistry provides highly valuable methods for predicting spectroscopic data, which can be used to validate experimental findings and assign complex spectra. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies with a high degree of accuracy. nih.govnih.gov

These predictions are instrumental in structure elucidation. For this compound, a predicted ¹H NMR spectrum would show distinct signals for the three aromatic protons and the three methyl protons. The calculations would predict their chemical shifts based on the electronic environment of each nucleus. These predicted values can then be compared to experimental spectra. While there are often small, systematic deviations between calculated and experimental values, the patterns and relative shifts are typically well-reproduced, aiding in the definitive assignment of each peak. acs.orgmdpi.com

| Proton Environment | Hypothetical Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Rationale for Shift |

| Aromatic H (ortho to -NO₂) | ~8.8 | Data not available | Strongly deshielded by adjacent nitro group |

| Aromatic H (ortho to -I) | ~8.4 | Data not available | Deshielded by nitro and iodo groups |

| Aromatic H (meta to both) | ~8.1 | Data not available | Least deshielded aromatic proton |

| Methyl Protons (-OCH₃) | ~4.0 | Data not available | Typical range for methyl ester protons |

Applications in Advanced Chemical and Biomedical Research

Role in Pharmaceutical Development and Drug Discovery

The structure of methyl 2-iodo-5-nitrobenzoate makes it a significant reagent in the synthesis of novel pharmaceutical agents. The presence of the iodine atom is particularly useful for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, while the nitro group can be chemically reduced to an amine, providing a key site for further molecular elaboration.

While this compound itself is primarily a synthetic intermediate, structurally similar compounds have been identified as potential lead compounds in drug discovery. For instance, a related isomer, methyl 5-iodo-2-methyl-3-nitrobenzoate, has been studied for its biological activity. Research demonstrated that this analog exhibited significant inhibitory action against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for the development of new antibiotics. Furthermore, derivatives have shown cytotoxic effects against cancer cell lines, suggesting a role in creating new anticancer drugs. The shared iodo-nitro-benzoate scaffold highlights the potential of this class of compounds in generating biologically active molecules.

The functional groups of this compound and its derivatives are key to their potential interactions with biological targets. The electron-withdrawing nature of the nitro group can influence the molecule's reactivity and its engagement with biological macromolecules. In some contexts, nitro-containing compounds can be bioreduced to form reactive intermediates capable of modifying proteins or nucleic acids. This reactivity is a critical aspect of the mechanism of action for certain drugs and is a subject of ongoing biochemical investigation. For example, the study of how halogenated nitrobenzoic acids bind to the active sites of enzymes is a key area of research to understand and design specific inhibitors.

This compound serves as a precursor for creating derivatives of other biologically active molecules. A notable example is its use in the synthesis of genipin (B1671432) derivatives. A patent describes the creation of "1-methoxyl group-7-(2-iodo-5-nitrobenzamide base) the methyl genipin". cymitquimica.com This novel compound was synthesized as part of research into new agents with potential anti-diabetic properties. cymitquimica.com Genipin itself is a natural product with a range of biological activities, and modifying its structure with moieties derived from this compound allows researchers to explore new pharmacological profiles. cymitquimica.com

Applications in Agrochemical Synthesis (e.g., Pesticides, Herbicides)

The utility of this compound extends to the field of agrochemical research. Chemical suppliers and literature on related compounds suggest its application as a synthetic intermediate for agrochemicals. cymitquimica.comcymitquimica.com The structural motifs present in this compound are found in various active ingredients used in agriculture. For example, the ethyl ester analog, ethyl 2-iodo-5-nitrobenzoate, has been noted for its potential use in pesticide synthesis. The reactivity of the iodo and nitro groups allows for the assembly of more complex molecules that may possess herbicidal or pesticidal activity. cymitquimica.com

Utility in Materials Science for Specialty Polymers and Resins

In materials science, nitro-containing aromatic compounds are employed in the development of advanced materials, including dyes and specialty polymers. scbt.com The nitro group can contribute to the color properties of molecules, making them suitable for pigment applications. While direct use of this compound in a specific polymer is not widely documented, related isomers have been investigated for their potential in materials science. evitachem.com The functional groups allow it to act as a monomer or a modifying agent in polymer synthesis, potentially enhancing the properties of the resulting materials.

Research into Biological Activity and Pharmacological Potential

Table 1: Summary of Investigated Biological Activities of Related Nitrobenzoate Compounds

| Compound Class | Investigated Activity | Research Context | Citation |

| Methyl iodo-nitrobenzoate Derivatives | Antibacterial | Inhibition of Gram-positive and Gram-negative bacteria. | |

| Methyl iodo-nitrobenzoate Derivatives | Anticancer | Cytotoxicity towards cancer cell lines. | |

| Genipin Derivatives (from iodo-nitrobenzamide) | Anti-diabetic | Synthesis of novel derivatives for metabolic disorder research. | cymitquimica.com |

These findings underscore the importance of the iodo-nitro-aromatic scaffold in medicinal chemistry. The ability to chemically modify this core structure, for example by reducing the nitro group to an amine or by using the iodo group in cross-coupling reactions, provides a pathway to a diverse range of molecules for biological screening and therapeutic development.

Antimicrobial Properties and Proposed Mechanisms of Action

Halogenated nitroaromatic compounds, including derivatives of this compound, have demonstrated notable antimicrobial properties. The presence of both a halogen and a nitro group on the aromatic ring is believed to contribute to their biological activity.

The proposed mechanisms of action for the antimicrobial effects of such compounds are multifaceted. One suggested mechanism involves the disruption of bacterial cell membranes. The electron-withdrawing nature of the nitro group can enhance the compound's interaction with the bacterial membrane, potentially leading to increased permeability and subsequent cell death. Another proposed mechanism is the interference with essential bacterial metabolic pathways. The compound or its derivatives may act as inhibitors for crucial enzymes, thereby disrupting vital cellular processes in microorganisms.

For instance, studies on related nitroaromatic compounds have shown that they can inhibit bacterial growth by various mechanisms, including enzyme inhibition and disruption of cellular homeostasis. researchgate.net The addition of an antimicrobial agent to materials can prevent microbial attack, and benzoic acid derivatives have shown intrinsic antimicrobial activity. researchgate.net The antimicrobial action of benzoic acid is attributed to the release of H+ ions into the bacterial cytoplasm, which disrupts the cell's internal balance. researchgate.net

Anticancer Activity Studies and Cellular Effects

Derivatives of this compound have been investigated for their potential as anticancer agents. Research has shown that certain derivatives exhibit cytotoxicity towards various cancer cell lines. The anticancer activity is often linked to the induction of apoptosis, the generation of reactive oxygen species (ROS), and interference with cellular signaling pathways.

Induction of Apoptosis in Cancer Cell Lines

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. frontiersin.org Studies on compounds related to this compound have demonstrated their ability to trigger this process in cancer cells. For example, treatment of human cancer cell lines with a related compound led to a significant increase in both early and late apoptotic cells. The induction of apoptosis is a critical strategy in cancer therapy, as it leads to the elimination of malignant cells. frontiersin.org